

Spectroscopic Data of 5-Ethyl-N,N-dimethyltryptamine: An In-depth Technical Guide

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Compound of Interest

Compound Name:	<i>1H-Indole-3-methanamine, 5-ethyl-N,N-dimethyl-</i>
CAS No.:	74367-51-4
Cat. No.:	B1594130

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Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 5-Ethyl-N,N-dimethyltryptamine (5-Et-DMT), a tryptamine derivative.^[1] As a compound of interest to researchers in neuropharmacology and medicinal chemistry, a thorough understanding of its analytical characteristics is crucial. This document outlines the predicted mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy data for 5-Et-DMT. The methodologies presented are based on established analytical protocols for the characterization of tryptamines and related psychoactive compounds. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational reference for the analytical characterization of this molecule. While empirical data for 5-Et-DMT is not widely published, the predictions herein are

grounded in the fundamental principles of spectroscopy and data from analogous tryptamine structures.

Introduction to 5-Ethyl-N,N-dimethyltryptamine

5-Ethyl-N,N-dimethyltryptamine (5-Et-DMT) is a synthetic derivative of N,N-dimethyltryptamine (DMT), a naturally occurring psychedelic compound.[2][3] The structure of 5-Et-DMT features an ethyl group substituted at the 5-position of the indole ring of the DMT core structure. This modification is expected to influence its pharmacological profile and its interaction with serotonin receptors.[1] Accurate analytical characterization is the cornerstone of any scientific investigation into the properties and potential applications of such novel compounds. Spectroscopic techniques are indispensable tools for elucidating the molecular structure and ensuring the purity of synthesized compounds.[4][5] This guide will provide a detailed, albeit predictive, exploration of the key spectroscopic signatures of 5-Et-DMT.

Molecular Structure of 5-Ethyl-N,N-dimethyltryptamine

Caption: Molecular structure of 5-Ethyl-N,N-dimethyltryptamine.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization.[6] For tryptamines, electron ionization (EI) is commonly employed in conjunction with gas chromatography (GC-MS).[7][8]

Predicted Mass Spectrum of 5-Et-DMT

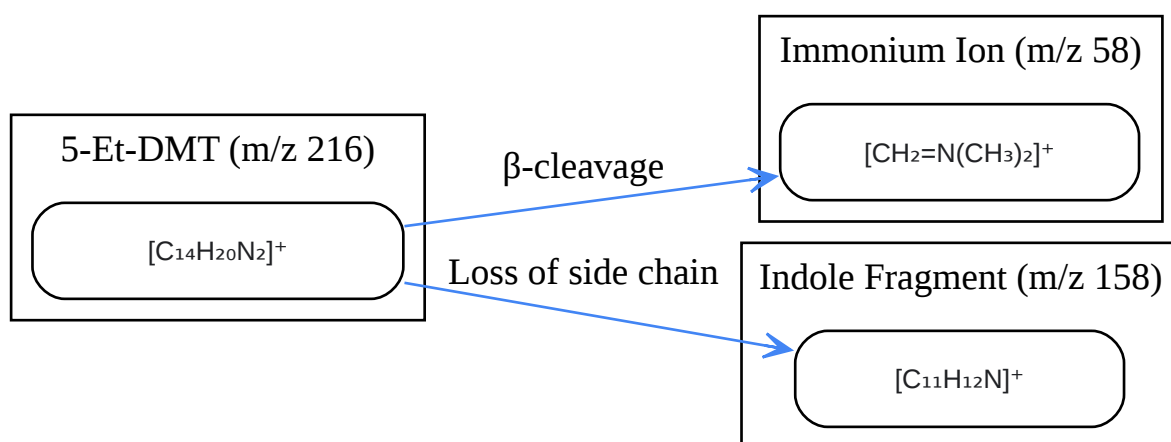
The predicted mass spectrum of 5-Et-DMT will be characterized by a molecular ion peak (M^+) and several key fragment ions. The molecular weight of 5-Et-DMT ($C_{14}H_{20}N_2$) is 216.32 g/mol . [1] The most characteristic fragmentation of tryptamines involves the cleavage of the C-C bond beta to the indole ring, leading to the formation of a stable immonium ion.

Table 1: Predicted Major Mass Spectral Fragments of 5-Et-DMT

m/z	Predicted Fragment Ion	Proposed Structure
216	[M] ⁺	C ₁₄ H ₂₀ N ₂ ⁺
201	[M - CH ₃] ⁺	C ₁₃ H ₁₇ N ₂ ⁺
158	[M - C ₃ H ₈ N] ⁺	C ₁₁ H ₁₂ N ⁺
58	[C ₃ H ₈ N] ⁺	[CH ₂ =N(CH ₃) ₂] ⁺

Predicted Fragmentation Pathway

The primary fragmentation pathway for 5-Et-DMT is expected to be the alpha-cleavage of the amino side chain, resulting in the highly abundant and diagnostic immonium ion at m/z 58. Another significant fragmentation would be the loss of the dimethylaminoethyl side chain to produce the ion at m/z 158.



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Caption: Predicted mass spectral fragmentation of 5-Et-DMT.

Experimental Protocol: GC-MS Analysis

A standard protocol for the GC-MS analysis of tryptamines would be applicable for 5-Et-DMT.^[9]
^[10]

- Sample Preparation: Dissolve a small amount of the analyte in a suitable solvent such as methanol or ethyl acetate to a concentration of approximately 1 mg/mL.
- Instrumentation: An Agilent gas chromatograph coupled with a mass selective detector (or equivalent) can be used.
- GC Conditions:
 - Column: A non-polar capillary column, such as a DB-1MS or equivalent (30 m x 0.25 mm x 0.25 μ m), is suitable.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Injector Temperature: 280 °C.
 - Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Scan Range: 40-550 amu.
 - Source Temperature: 230 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of a compound by providing information about the chemical environment of individual atoms (^1H and ^{13}C).[\[11\]](#)

Predicted ^1H NMR Spectrum

The predicted ^1H NMR spectrum of 5-Et-DMT will show distinct signals corresponding to the protons in the indole ring, the ethyl group, and the dimethylaminoethyl side chain. Chemical shifts are predicted based on the known values for similar tryptamine structures and the electronic effects of the substituents.[\[12\]](#)[\[13\]](#)

Table 2: Predicted ^1H NMR Chemical Shifts for 5-Et-DMT (in CDCl_3)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~8.1	br s	1H	N1-H
~7.4	d	1H	H-4
~7.2	s	1H	H-2
~7.1	d	1H	H-7
~6.9	dd	1H	H-6
~2.9	t	2H	Ar-CH ₂ -CH ₂ -N
~2.7	q	2H	Ar-CH ₂ -CH ₃
~2.6	t	2H	Ar-CH ₂ -CH ₂ -N
~2.3	s	6H	N(CH ₃) ₂
~1.3	t	3H	Ar-CH ₂ -CH ₃

Predicted ^{13}C NMR Spectrum

The ^{13}C NMR spectrum will provide information on the carbon skeleton of 5-Et-DMT. The predicted chemical shifts are based on data for analogous tryptamines and established carbon NMR correlation tables.[\[14\]](#)[\[15\]](#)[\[16\]](#)

Table 3: Predicted ^{13}C NMR Chemical Shifts for 5-Et-DMT (in CDCl_3)

Chemical Shift (ppm)	Assignment
~135	C-7a
~132	C-5
~128	C-3a
~123	C-2
~122	C-6
~121	C-4
~112	C-3
~111	C-7
~60	Ar-CH ₂ -CH ₂ -N
~45	N(CH ₃) ₂
~29	Ar-CH ₂ -CH ₃
~24	Ar-CH ₂ -CH ₂ -N
~16	Ar-CH ₂ -CH ₃

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube.
- Instrumentation: A Bruker Avance 400 MHz spectrometer (or equivalent) can be used.
- Acquisition Parameters:
 - ¹H NMR: Acquire spectra at 298 K using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
 - ¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

- 2D NMR: For complete structural assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.^[17] The IR spectrum of 5-Et-DMT is expected to show characteristic absorption bands for the N-H stretch of the indole ring, C-H stretches of the aromatic and aliphatic groups, and C-N stretches.

Predicted IR Absorption Bands

Table 4: Predicted Major IR Absorption Bands for 5-Et-DMT

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Medium	N-H stretch (indole)
3100-3000	Medium	Aromatic C-H stretch
2960-2850	Strong	Aliphatic C-H stretch
~1600, ~1460	Medium	Aromatic C=C skeletal vibrations
~1200	Medium	C-N stretch
~800	Strong	Aromatic C-H out-of-plane bend

Experimental Protocol: FTIR Analysis

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining IR spectra of solid samples.^{[5][18]}

- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: A Thermo Fisher Nicolet iS5 FTIR spectrometer (or equivalent) equipped with a diamond ATR accessory.

- Acquisition Parameters:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: Average 16-32 scans to obtain a high-quality spectrum.
 - Background: Collect a background spectrum of the clean ATR crystal before analyzing the sample.

Conclusion

This technical guide provides a predictive but scientifically grounded overview of the key spectroscopic data for 5-Ethyl-N,N-dimethyltryptamine. The predicted mass spectrum, NMR chemical shifts, and IR absorption bands are based on the well-established principles of spectroscopic analysis and data from structurally similar tryptamine compounds. The experimental protocols detailed herein offer a starting point for the empirical analysis and characterization of 5-Et-DMT. As with any novel compound, the definitive characterization will ultimately rely on the acquisition and interpretation of experimental data. This guide serves as a valuable resource for researchers embarking on the synthesis and analysis of 5-Et-DMT and its analogues, facilitating the unambiguous identification and structural elucidation of this and related compounds.

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